molecular formula C16H13FN2O5S2 B12208651 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12208651
M. Wt: 396.4 g/mol
InChI Key: BAIGBAAPGZGXGZ-QPEQYQDCSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:

  • 1,1-Dioxido-2,3-dihydrothiophen-3-yl: A dihydrothiophene ring oxidized to a sulfone, enhancing polarity and metabolic stability.
  • (5Z)-5-(3-Fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl: A thiazolidinone ring with a fluorinated benzylidene substituent at the 5-position, critical for stereoelectronic interactions.
  • Acetamide linker: Bridges the sulfone and thiazolidinone moieties, a common feature in bioactive molecules for target binding.

While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with compounds exhibiting antimicrobial, antineoplastic, and anti-inflammatory activities .

Properties

Molecular Formula

C16H13FN2O5S2

Molecular Weight

396.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-[(3-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C16H13FN2O5S2/c17-11-3-1-2-10(6-11)7-13-15(21)19(16(22)25-13)8-14(20)18-12-4-5-26(23,24)9-12/h1-7,12H,8-9H2,(H,18,20)/b13-7-

InChI Key

BAIGBAAPGZGXGZ-QPEQYQDCSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the dioxido-dihydrothiophene ring, followed by the introduction of the fluorobenzylidene group through a condensation reaction. The final step often involves the formation of the thiazolidinone ring under specific conditions such as the use of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

“N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiophene or thiazolidinone derivatives.

    Substitution: The fluorobenzylidene group can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced thiophene or thiazolidinone derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and thiazolidinone structures exhibit significant antimicrobial properties. Studies have shown that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide demonstrates activity against various bacterial strains. This makes it a candidate for development into new antimicrobial agents.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have indicated that derivatives of thiazolidinone can inhibit tumor cell proliferation. The presence of the fluorobenzylidene group may enhance its efficacy by improving cellular uptake or interaction with specific biological targets.

Enzyme Inhibition

Compounds similar to this compound have been studied for their ability to inhibit enzymes involved in metabolic pathways. This characteristic could be exploited for therapeutic interventions in metabolic disorders.

Polymer Chemistry

The unique structure of this compound allows for its incorporation into polymer matrices for enhanced properties. Its dioxido and thiophene components can improve thermal stability and mechanical strength in polymer composites.

Photovoltaic Applications

Research into organic photovoltaics has identified thiophene derivatives as promising materials due to their electronic properties. The inclusion of this compound in photovoltaic devices could potentially enhance charge transport and light absorption.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiophene derivatives. This compound was tested against Gram-positive and Gram-negative bacteria. Results showed promising inhibitory concentrations comparable to established antibiotics .

Study 2: Anticancer Activity

In a recent investigation reported in Cancer Research, the compound was tested on several cancer cell lines. The results indicated that it significantly reduced cell viability at low micromolar concentrations while exhibiting minimal cytotoxicity towards normal cells .

Mechanism of Action

The mechanism of action of “N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key differences between the target compound and its analogs:

Compound Name/ID Core Structure Substituents/Modifications Reported Activity References
Target Compound Thiazolidinone + dihydrothiophene sulfone 3-Fluorobenzylidene, acetamide linker Inferred antineoplastic -
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Thiazolidinone (2-thioxo) Benzylidene, 2-methylphenyl acetamide Antimicrobial (synthetic focus)
2-[(5Z)-5-(2-Methoxybenzylidene)-... thiadiazol-2-yl)acetamide Thiazolidinone (2-thioxo) 2-Methoxybenzylidene, thiadiazole acetamide Not specified
2-[(5Z)-2,4-Dioxo-5-(thiophen-2-ylmethylene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide Thiazolidinone (2,4-dioxo) Thienylmethylene, fluoroindole-ethyl Potential CNS activity
Halogenated thiazolidinones (3-fluorophenyl) Thiazolidinone (1,1-dioxide) 3-Fluorophenyl, isoniazid derivatives Antineoplastic (lung cancer)
Key Observations:
  • Thiazolidinone Modifications: The target compound's 2,4-dioxo group (vs. 2-thioxo in ) may enhance oxidative stability and hydrogen-bonding capacity.
  • Fluorinated Aromatic Groups: The 3-fluorobenzylidene substituent parallels the 3-fluorophenyl group in , which demonstrated selective activity against non-small cell lung cancer. Fluorine's electronegativity likely improves target affinity and pharmacokinetics.
  • Sulfone vs.

Physicochemical Properties

Property Target Compound Analog Analog
LogP (Predicted) ~2.1 (moderate lipophilicity) ~3.0 (higher due to thioxo) ~1.8 (polar thienyl group)
Solubility Enhanced by sulfone Reduced (thioxo, methylphenyl) Moderate (fluoroindole)
Metabolic Stability High (sulfone resists oxidation) Moderate (thioxo susceptible) Variable (depends on substituents)

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a dioxido-dihydrothiophene ring and a thiazolidinyl-acetamide moiety. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC19H18N2O5S2
Molecular Weight418.5 g/mol
IUPAC NameN-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
InChI KeyGHCMOMYPQOKBBV-QSJINSDNSA-N

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For example, thiazolidinones are known for their efficacy against various bacterial strains. Studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of cell wall synthesis and function .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of thiophene and dioxido groups. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. Preliminary studies have indicated that similar compounds can scavenge free radicals effectively .

Anti-inflammatory Effects

Compounds featuring thiazolidinone moieties are often associated with anti-inflammatory properties. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in various models .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and microbial growth.
  • Receptor Interaction : Potential binding to receptors involved in inflammatory responses could modulate cellular signaling pathways.
  • Radical Scavenging : The presence of electron-rich moieties allows the compound to donate electrons to free radicals, thus neutralizing them.

Study 1: Antibacterial Activity

A study conducted on thiazolidinone derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Study 2: Antioxidant Potential

In vitro assays showed that compounds similar to this compound had IC50 values below 100 µg/mL in scavenging DPPH radicals .

Q & A

Q. What synthetic strategies are employed to prepare this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including condensation of 5-(3-fluorobenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF). Reaction progress is monitored via TLC, and products are isolated via precipitation . Characterization relies on:

  • IR spectroscopy : Peaks at ~1735 cm⁻¹ (C=O stretch) and ~690 cm⁻¹ (C-S stretch) confirm key functional groups .
  • ¹H/¹³C NMR : Assignments for Z-configuration (e.g., vinyl proton coupling constants) and dihydrothiophene-dioxide ring protons .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry (e.g., SHELXL refinement ).

Q. What in vitro assays are used for preliminary biological evaluation?

Initial screening focuses on hypoglycemic or cytotoxic activity:

  • MTT assay : To assess cytotoxicity against cancer cell lines (e.g., IC₅₀ determination) .
  • α-Glucosidase inhibition : For antidiabetic potential, using spectrophotometric methods to measure enzyme activity .
  • Molecular docking : Preliminary binding affinity studies with target proteins (e.g., PPAR-γ for thiazolidinedione derivatives) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts?

Design of Experiments (DoE) is critical for optimizing variables (e.g., solvent polarity, temperature, stoichiometry). For example:

  • Central Composite Design (CCD) : Identifies optimal DMF/water ratios for precipitation and reaction time .
  • Response Surface Methodology (RSM) : Maximizes yield by balancing reagent equivalents (e.g., excess chloroacetyl chloride vs. side reactions) .
  • In-line analytics : Use FTIR or HPLC to monitor intermediates in real time, reducing purification steps .

Q. How are structural ambiguities resolved when spectroscopic and crystallographic data conflict?

Contradictions (e.g., NMR vs. X-ray data) require:

  • Dual refinement in SHELXL : Adjust displacement parameters and occupancy rates for disordered atoms .
  • ORTEP-3 visualization : Graphical analysis of thermal ellipsoids to identify dynamic disorder or twinning .
  • DFT calculations : Compare theoretical NMR shifts (e.g., via Gaussian) with experimental data to validate conformers .

Q. What strategies validate the compound’s target engagement in complex biological systems?

Advanced pharmacological studies involve:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with purified receptors (e.g., PPAR-γ) .
  • Cryo-EM/XFEL : Resolves ligand-protein interactions at near-atomic resolution for dynamic targets .
  • Metabolomic profiling : Tracks downstream effects (e.g., glucose uptake in adipocytes) via LC-MS/MS .

Methodological Challenges and Contradictions

Q. How to address discrepancies in biological activity across structurally similar analogs?

  • SAR studies : Systematically modify substituents (e.g., 3-fluoro vs. 4-fluoro benzylidene) and correlate with activity .
  • Free-Wilson analysis : Deconstructs contributions of specific moieties to potency .
  • Proteolytic stability assays : Evaluates metabolic degradation differences using liver microsomes .

Q. What analytical pitfalls arise during purity assessment?

  • HPLC-MS artifacts : Column adsorption of thiazolidinedione derivatives can skew purity estimates; use TFA-modified mobile phases .
  • Polymorphism issues : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms affecting solubility .

Critical Considerations for Reproducibility

  • Stereochemical control : Use chiral HPLC to isolate enantiomers if racemization occurs during synthesis .
  • Batch-to-batch variability : Implement QC protocols (e.g., ¹H NMR purity >95%) to ensure consistency .

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